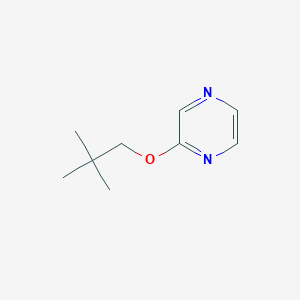![molecular formula C19H22N2O2 B14474132 1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile CAS No. 65919-67-7](/img/structure/B14474132.png)
1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxy-naphthalenyloxy-propyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy-propyl intermediate. This intermediate is then reacted with piperidine and a suitable cyanating agent to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy-naphthalenyloxy group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile include:
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may alter its reactivity and binding properties.
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-methanol:
The uniqueness of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
65919-67-7 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H22N2O2/c20-12-15-8-10-21(11-9-15)13-17(22)14-23-19-7-3-5-16-4-1-2-6-18(16)19/h1-7,15,17,22H,8-11,13-14H2 |
InChI Key |
AZUJXUZKDLXSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)



